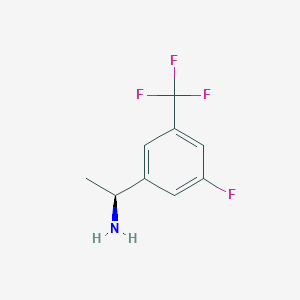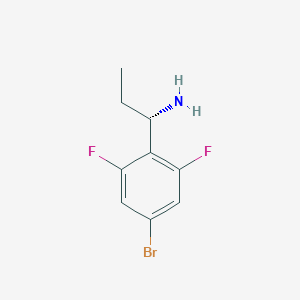
(6S)-Vorapaxar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-Vorapaxar is a synthetic compound that acts as a protease-activated receptor-1 (PAR-1) antagonist. It is primarily used as an antiplatelet agent to reduce the risk of thrombotic cardiovascular events, such as heart attacks and strokes, in patients with a history of myocardial infarction or peripheral arterial disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Vorapaxar involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-Vorapaxar undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs.
Aplicaciones Científicas De Investigación
(6S)-Vorapaxar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and its effects on platelet aggregation.
Medicine: Primarily used as an antiplatelet agent to prevent thrombotic cardiovascular events
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mecanismo De Acción
(6S)-Vorapaxar exerts its effects by selectively inhibiting the protease-activated receptor-1 (PAR-1) on platelets. This inhibition prevents thrombin-induced platelet aggregation, reducing the risk of thrombus formation. The molecular targets involved include PAR-1 receptors, and the pathways affected are those related to platelet activation and aggregation.
Comparación Con Compuestos Similares
Similar Compounds
Ticagrelor: Another antiplatelet agent that works by inhibiting the P2Y12 receptor on platelets.
Clopidogrel: A prodrug that inhibits the P2Y12 receptor after metabolic activation.
Prasugrel: Similar to clopidogrel, it inhibits the P2Y12 receptor after activation.
Uniqueness
(6S)-Vorapaxar is unique in its mechanism of action as a PAR-1 antagonist, whereas other antiplatelet agents primarily target the P2Y12 receptor. This distinct mechanism provides an alternative therapeutic option for patients who may not respond well to P2Y12 inhibitors.
Propiedades
Fórmula molecular |
C29H33FN2O4 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
ethyl N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23+,24-,25+,26-,27+/m1/s1 |
Clave InChI |
ZBGXUVOIWDMMJE-WOXOEWDHSA-N |
SMILES isomérico |
CCOC(=O)N[C@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C |
SMILES canónico |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
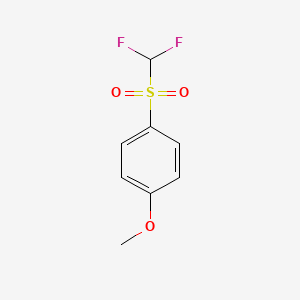
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
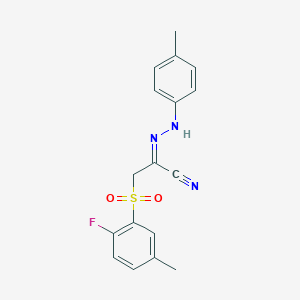
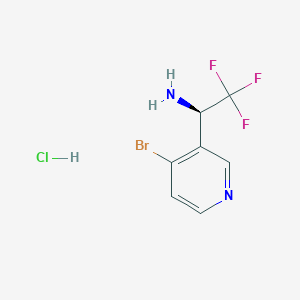
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
![9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
![3-((4AS,5AS)-3-((1-Hydroxy-3,3-dimethylbutan-2-YL)carbamoyl)-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazol-1-YL)pyrazine 1-oxide](/img/structure/B13057870.png)
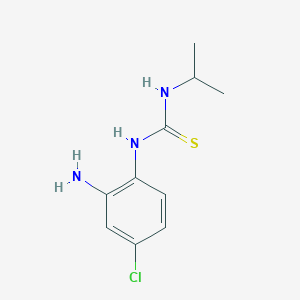
![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)

